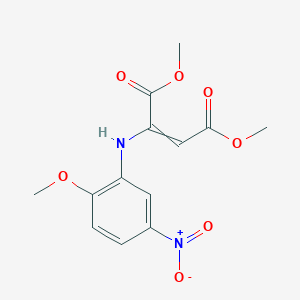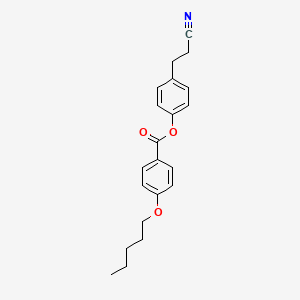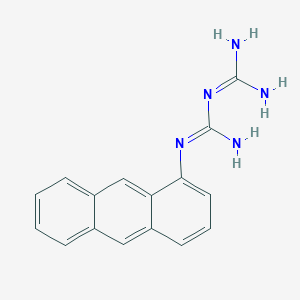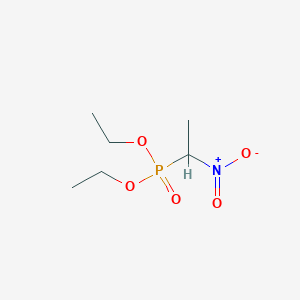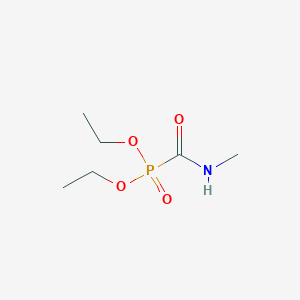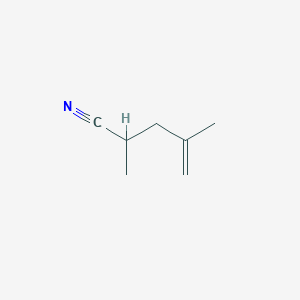
2,4-Dimethylpent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpent-4-enenitrile is an organic compound with the molecular formula C7H11N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethylpent-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
In industrial settings, this compound can be produced through a one-pot reaction involving an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine. This method is environmentally friendly, with mild reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Aplicaciones Científicas De Investigación
2,4-Dimethylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
2,4-Dimethylpent-4-enenitrile acts as a synthetic intermediate, participating in various chemical reactions to form imines and carbonitriles. These reactions involve nucleophilic addition to the nitrile group, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is primarily due to the presence of the cyano group, which can undergo various transformations under different conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4-pentenenitrile: Similar in structure but with different substitution patterns.
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the nitrile group.
Uniqueness
2,4-Dimethylpent-4-enenitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
57402-44-5 |
|---|---|
Fórmula molecular |
C7H11N |
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
2,4-dimethylpent-4-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h7H,1,4H2,2-3H3 |
Clave InChI |
MXVRFPSJYIKHQF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


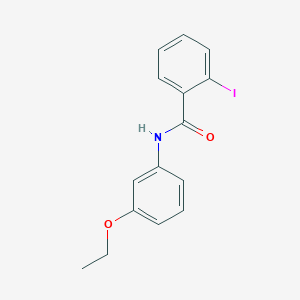
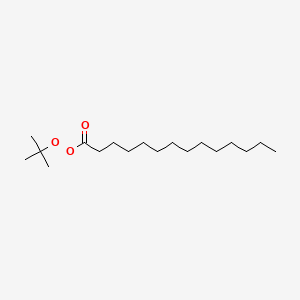
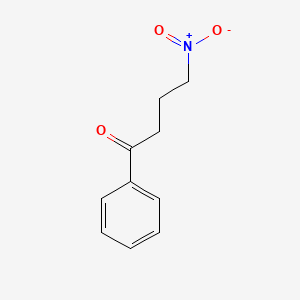
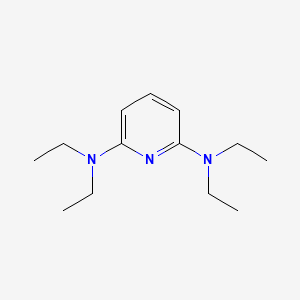
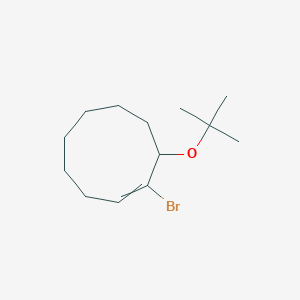
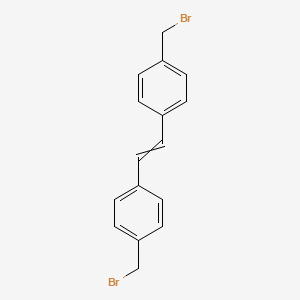
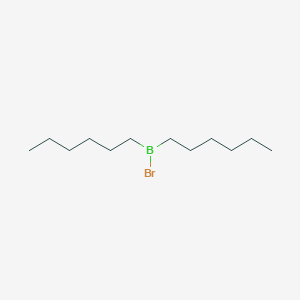
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
